3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with two distinct aromatic groups. The 3-position of the oxadiazole ring is occupied by a 3,5-bis(trifluoromethyl)phenyl group, while the 5-position contains a 2-(methylsulfonyl)phenyl moiety. This combination of electron-withdrawing substituents (trifluoromethyl and methylsulfonyl) imparts unique electronic and steric properties, making the compound of interest in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O3S/c1-29(26,27)13-5-3-2-4-12(13)15-24-14(25-28-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSDIDONWTWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime
Procedure :
- Nitrile to amidoxime : React 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (4–6 h).
- Isolation : Extract with ethyl acetate and purify via recrystallization.
Reaction :
$$
\text{3,5-Bis(CF}3\text{)-C}6\text{H}3\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{3,5-Bis(CF}3\text{)-C}6\text{H}3\text{C(NH}_2\text{)NOH}
$$
Synthesis of 2-(Methylsulfonyl)benzoyl Chloride
Procedure :
- Oxidation : Treat 2-(methylthio)benzoic acid with 30% H$$2$$O$$2$$ in acetic acid (12 h, 50°C).
- Chlorination : React the sulfone with thionyl chloride (SOCl$$_2$$) under reflux.
Reaction :
$$
\text{2-(CH}3\text{S)-C}6\text{H}4\text{COOH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-(CH}3\text{SO}2\text{)-C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{2-(CH}3\text{SO}2\text{)-C}6\text{H}4\text{COCl}
$$
Yield : 80–85% for oxidation; 90–95% for chlorination.
Cyclization to Form the 1,2,4-Oxadiazole Core
Cyclodehydration Using Tetrabutylammonium Fluoride (TBAF)
Procedure :
- Mix 3,5-bis(trifluoromethyl)benzamidoxime (1 eq) with 2-(methylsulfonyl)benzoyl chloride (1.2 eq) in dry DMF.
- Add TBAF (1.5 eq) and stir at room temperature for 4–6 h.
- Quench with ice-water, extract with CH$$2$$Cl$$2$$, and purify via column chromatography.
Reaction :
$$
\text{Amidoxime} + \text{Acyl chloride} \xrightarrow{\text{TBAF, DMF}} \text{1,2,4-Oxadiazole}
$$
Base-Mediated Cyclization in DMSO/KOH
Procedure :
- Combine amidoxime (1 eq) and acyl chloride (1.1 eq) in DMSO.
- Add KOH (2 eq) and stir at 50°C for 2 h.
- Neutralize with HCl, filter, and recrystallize from ethanol.
Advantages : Higher scalability and reduced reaction time.
Yield : 70–82%.
Alternative Methods
Oxidative Cyclization Using N-Bromosuccinimide (NBS)
Procedure :
One-Pot Synthesis from Nitriles
Procedure :
- Simultaneously convert 3,5-bis(trifluoromethyl)benzonitrile and 2-(methylsulfonyl)benzonitrile to amidoximes using NH$$_2$$OH·HCl.
- Cyclize in situ with T3P (propylphosphonic anhydride) in toluene at 80°C.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| TBAF-mediated cyclization | RT, 4–6 h | 65–78 | Mild conditions, high regioselectivity | Costly reagent (TBAF) |
| DMSO/KOH cyclization | 50°C, 2 h | 70–82 | Scalable, inexpensive | Requires neutralization step |
| NBS/DBU oxidative | 60°C, 6 h | 60–70 | No acyl chloride needed | Moderate yields |
| One-pot T3P | 80°C, 3 h | 68–75 | Streamlined process | High reagent cost (T3P) |
Key Challenges and Optimizations
- Trifluoromethyl Stability : Ensure reactions avoid strong bases (>pH 10) to prevent CF$$_3$$ group hydrolysis.
- Sulfone Oxidation Control : Use H$$2$$O$$2$$ in acetic acid to avoid over-oxidation to sulfonic acids.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl groups or the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure enhances biological activity, making it a candidate for drugs targeting specific pathways.
- Anticancer Activity : Research has shown that derivatives of oxadiazoles exhibit promising anticancer properties. For example, a study on 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines, indicating potential for cancer treatment .
- Anti-Diabetic Properties : In vivo studies using genetically modified models have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting their potential as anti-diabetic agents .
- Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, which can lead to altered biochemical pathways and therapeutic effects .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals. Its unique chemical structure allows for enhanced efficacy in crop protection.
- Herbicides and Fungicides : The incorporation of trifluoromethyl groups contributes to improved selectivity and performance against pests and diseases in crops. This makes it a valuable component in developing new agricultural products .
Materials Science
In materials science, 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole plays a role in the development of specialty polymers.
- Thermal Stability and Chemical Resistance : The compound's properties contribute to the creation of materials that can withstand harsh conditions, making them suitable for industrial applications .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with structurally related analogs:
*Calculated based on substituent contributions; experimental validation required.
Key Differences and Implications
Heterocyclic Core: The target compound and 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole share a 1,2,4-oxadiazole ring, known for electron-deficient properties useful in materials science and medicinal chemistry. In contrast, 3-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol contains a 1,2-oxazole core, which is less electron-deficient and may exhibit different reactivity .
Substituent Effects: The chloromethyl group in 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole offers a site for nucleophilic substitution, making it a versatile intermediate for further functionalization. The 3,5-bis(trifluoromethyl)phenyl group, common to all three compounds, contributes to high electronegativity and metabolic resistance, favoring applications in harsh environments (e.g., agrochemicals) .
Physicochemical Properties: The target compound’s higher molecular weight (~436.07 g/mol) compared to its analogs reflects the bulkier methylsulfonyl substituent. This may reduce diffusion rates but improve target binding specificity in biological systems. The isoxazole derivative (CAS 1354939-66-4) has fewer hydrogen-bond acceptors (9 vs.
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is C18H14F6N2O3S. It features a unique structure characterized by the presence of trifluoromethyl groups and a methylsulfonyl moiety, which significantly influence its biological activity.
Antimicrobial Activity
The oxadiazole ring has been associated with various antimicrobial activities. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects : A study demonstrated that compounds containing the 1,3,4-oxadiazole core were effective against both Gram-positive and Gram-negative bacteria. The most active compounds showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis in bacteria .
- Fungal Inhibition : Research has indicated that oxadiazole derivatives possess antifungal properties as well. Compounds synthesized with the oxadiazole scaffold were tested against various fungi and showed promising results .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Cytotoxicity Studies : In vitro studies have revealed that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from the oxadiazole framework demonstrated significant activity against liver carcinoma cell line HUH7 with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action : The mechanism behind the anticancer activity often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, a study highlighted that some oxadiazole derivatives act as potent inhibitors of TS, leading to disrupted DNA synthesis in cancer cells .
Study 1: Antimicrobial Screening
In a comprehensive study on the antimicrobial effects of various oxadiazoles, researchers synthesized a series of compounds and evaluated their activity against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited superior antibacterial activity compared to traditional antibiotics, making them potential candidates for drug development .
Study 2: Anticancer Evaluation
Another significant study focused on the evaluation of cytotoxic effects of synthesized oxadiazole derivatives on multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The findings revealed that certain compounds displayed remarkable efficacy with IC50 values significantly lower than those observed for existing chemotherapeutic agents .
Summary Table of Biological Activities
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole?
Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For this compound, a two-step approach is recommended:
Amidoxime Formation : React 2-(methylsulfonyl)benzoic acid with hydroxylamine to form the corresponding amidoxime intermediate.
Cyclization : Treat the amidoxime with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to induce cyclization.
Key Validation : Monitor reaction progress via TLC and confirm the product’s purity using HPLC (≥95%) and NMR spectroscopy. Similar methods are described for structurally analogous oxadiazoles in ethyl carboxylate derivatives and triazole-thiones .
Basic Question: How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
Employ a combination of spectroscopic and computational techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C).
- FT-IR : Confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and sulfonyl group (S=O at ~1350 cm⁻¹).
- Mass Spectrometry : Use ESI-FTMS (high-resolution mode) to verify molecular mass (e.g., calculated [M+H]⁺ = 465.05). Reference methods from trifluoromethylphenyl pyrazole derivatives .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Advanced Question: What strategies mitigate low yields during the introduction of trifluoromethyl groups?
Methodological Answer:
Trifluoromethyl groups are electron-withdrawing and sterically demanding. To optimize yields:
- Reagent Selection : Use CuI or Pd catalysts to facilitate coupling reactions, as seen in trifluoromethylphenyl pyrazole syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of trifluoromethyl precursors.
Data Contradiction Note : Some studies report reduced yields due to competing side reactions; use in-situ monitoring (e.g., ReactIR) to identify and suppress byproducts .
Advanced Question: How do the methylsulfonyl and trifluoromethyl substituents influence the compound’s stability under acidic conditions?
Methodological Answer:
Both groups are electron-withdrawing, but their effects differ:
- Trifluoromethyl Groups : Stabilize the oxadiazole ring via inductive effects but may increase susceptibility to nucleophilic attack.
- Methylsulfonyl Group : Enhances polarity, improving solubility but potentially reducing thermal stability.
Experimental Design : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis.
- Compare degradation products (e.g., hydrolysis of the oxadiazole ring) to analogous compounds lacking sulfonyl groups .
Advanced Question: How can researchers resolve discrepancies in reported spectral data for similar oxadiazole derivatives?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. To address this:
Standardize Conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ for consistency.
Cross-Validate Techniques : Correlate NMR data with X-ray crystallography (if crystals are obtainable) or computational predictions.
Purity Threshold : Ensure ≥95% purity (via HPLC) before spectral analysis. For example, discrepancies in trifluoromethyl proton signals were resolved by rigorous recrystallization in methanol/water .
Advanced Question: What computational methods predict the compound’s bioactivity or reactivity in catalytic systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).
- Reactivity Analysis : Apply Fukui indices (via DFT) to identify nucleophilic/electrophilic sites. For instance, the oxadiazole ring’s nitrogen atoms are potential coordination sites for metal catalysts .
- SAR Studies : Compare with triazole derivatives to assess how the oxadiazole core influences activity .
Advanced Question: How to optimize purification for high molecular weight, lipophilic derivatives of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase flash chromatography (C18 column) with acetonitrile/water gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high recovery.
- Analytical Validation : Confirm purity via MALDI-TOF MS to detect low-abundance impurities, as described for trifluoromethylphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
